molecular formula C14H11F2NO3S2 B3122648 Methyl 2-({2-[(2,4-difluoroanilino)carbonyl]-3-thienyl}sulfanyl)acetate CAS No. 303151-08-8

Methyl 2-({2-[(2,4-difluoroanilino)carbonyl]-3-thienyl}sulfanyl)acetate

Cat. No.: B3122648
CAS No.: 303151-08-8
M. Wt: 343.4 g/mol
InChI Key: CMOITPLEVWZSTF-UHFFFAOYSA-N
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Description

Methyl 2-({2-[(2,4-difluoroanilino)carbonyl]-3-thienyl}sulfanyl)acetate: is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is characterized by the presence of a difluoroaniline moiety, a thienyl group, and a sulfanyl acetate ester. The unique structural components of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({2-[(2,4-difluoroanilino)carbonyl]-3-thienyl}sulfanyl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienyl Intermediate: The synthesis begins with the preparation of a thienyl intermediate through a series of reactions involving thiophene derivatives.

    Introduction of the Difluoroaniline Group: The difluoroaniline moiety is introduced via a nucleophilic substitution reaction, where 2,4-difluoroaniline reacts with the thienyl intermediate.

    Formation of the Sulfanyl Acetate Ester: The final step involves the esterification of the intermediate with methyl acetate in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({2-[(2,4-difluoroanilino)carbonyl]-3-thienyl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the carbonyl group or the aromatic rings, leading to the formation of alcohols or reduced aromatic systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, reduced aromatic systems

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

Methyl 2-({2-[(2,4-difluoroanilino)carbonyl]-3-thienyl}sulfanyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-({2-[(2,4-difluoroanilino)carbonyl]-3-thienyl}sulfanyl)acetate involves its interaction with specific molecular targets. The difluoroaniline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thienyl group may enhance the compound’s binding affinity and specificity. The sulfanyl acetate ester can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({2-[(2,4-dichloroanilino)carbonyl]-3-thienyl}sulfanyl)acetate
  • Methyl 2-({2-[(2,4-difluorophenyl)carbonyl]-3-thienyl}sulfanyl)acetate
  • Methyl 2-({2-[(2,4-difluoroanilino)carbonyl]-3-furyl}sulfanyl)acetate

Uniqueness

Methyl 2-({2-[(2,4-difluoroanilino)carbonyl]-3-thienyl}sulfanyl)acetate is unique due to the presence of both difluoroaniline and thienyl groups, which confer distinct chemical and biological properties. The difluoroaniline moiety enhances its stability and reactivity, while the thienyl group contributes to its aromatic character and potential biological activity.

Properties

IUPAC Name

methyl 2-[2-[(2,4-difluorophenyl)carbamoyl]thiophen-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO3S2/c1-20-12(18)7-22-11-4-5-21-13(11)14(19)17-10-3-2-8(15)6-9(10)16/h2-6H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOITPLEVWZSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(SC=C1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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